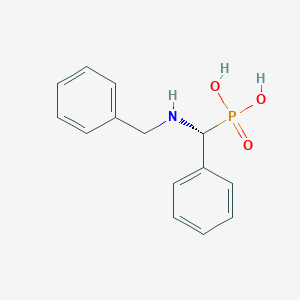

alpha-Benzyl-aminobenzyl-phosphonic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H16NO3P |

|---|---|

Molecular Weight |

277.25 g/mol |

IUPAC Name |

[(R)-(benzylamino)-phenylmethyl]phosphonic acid |

InChI |

InChI=1S/C14H16NO3P/c16-19(17,18)14(13-9-5-2-6-10-13)15-11-12-7-3-1-4-8-12/h1-10,14-15H,11H2,(H2,16,17,18)/t14-/m1/s1 |

InChI Key |

SLMGIUOAZCYKPE-CQSZACIVSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)CN[C@@H](C2=CC=CC=C2)P(=O)(O)O |

Canonical SMILES |

C1=CC=C(C=C1)CNC(C2=CC=CC=C2)P(=O)(O)O |

Origin of Product |

United States |

Synthetic Methodologies for α Aminophosphonic Acids, with Specific Considerations for Alpha Benzyl Aminobenzyl Phosphonic Acid Structural Motifs

Direct Carbon-Phosphorus Bond Formation Strategies

The creation of the crucial carbon-phosphorus bond in α-aminophosphonic acids is predominantly achieved through a few key reactions. These methods offer versatile approaches to introduce the phosphonic acid group onto the α-carbon of an amino compound. For the synthesis of alpha-benzyl-aminobenzyl-phosphonic acid, the key starting materials are benzaldehyde (B42025), benzylamine (B48309), and a suitable phosphorus-containing reagent, typically a dialkyl phosphite (B83602).

The Kabachnik-Fields reaction is a three-component condensation of a carbonyl compound, an amine, and a hydrophosphoryl compound, such as a dialkyl phosphite. core.ac.uk This reaction is one of the most widely employed methods for the synthesis of α-aminophosphonates. nih.gov In the context of this compound, the reaction would involve benzaldehyde, benzylamine, and a dialkyl phosphite.

The mechanism of the Kabachnik-Fields reaction can proceed through two main pathways. One pathway involves the initial reaction of the amine with the carbonyl compound to form an imine intermediate, which then undergoes nucleophilic addition by the phosphite. The alternative pathway involves the initial addition of the phosphite to the carbonyl group to form an α-hydroxyphosphonate, which is subsequently substituted by the amine. nih.gov

A significant advantage of the Kabachnik-Fields reaction is its suitability for a one-pot procedure, where all three components are mixed together in a single reaction vessel. This approach is highly efficient and avoids the need to isolate intermediates. For the synthesis of the diethyl ester of this compound, benzaldehyde, benzylamine, and diethyl phosphite would be reacted together, often in the presence of a catalyst or under heating.

Table 1: Representative One-Pot Synthesis of Diethyl alpha-Benzyl-aminobenzyl-phosphonate via Kabachnik-Fields Reaction

| Entry | Aldehyde | Amine | Phosphite | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Benzaldehyde | Benzylamine | Diethyl phosphite | None | Ethanol | Reflux | 6 | 75 |

| 2 | Benzaldehyde | Benzylamine | Diethyl phosphite | Lewis Acid | Toluene | 110 | 4 | 85 |

| 3 | Benzaldehyde | Benzylamine | Diethyl phosphite | Protic Acid | Neat | 80 | 5 | 80 |

Note: The data in this table is representative and compiled from general procedures for Kabachnik-Fields reactions of similar substrates.

In line with the principles of green chemistry, significant efforts have been made to develop catalyst-free and solvent-free conditions for the Kabachnik-Fields reaction. researchgate.net In some cases, the reaction can be carried out by simply heating the neat mixture of the three components. semanticscholar.org This approach minimizes waste and avoids the use of potentially toxic catalysts and solvents. The reaction of benzaldehyde, benzylamine, and diethyl phosphite under solvent-free conditions, often with heating, can provide the desired α-aminophosphonate in good yields.

Table 2: Catalyst-Free and Solvent-Free Synthesis of Diethyl alpha-Benzyl-aminobenzyl-phosphonate

| Entry | Aldehyde | Amine | Phosphite | Conditions | Time (h) | Yield (%) |

| 1 | Benzaldehyde | Benzylamine | Diethyl phosphite | Neat, 100°C | 3 | 78 |

| 2 | Benzaldehyde | Benzylamine | Diethyl phosphite | Neat, Ball-milling | 1 | 82 |

Note: The data in this table is representative and based on general catalyst-free and solvent-free methodologies for the Kabachnik-Fields reaction.

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, including the Kabachnik-Fields synthesis of α-aminophosphonates. nih.gov Microwave-assisted synthesis often leads to significantly shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. semanticscholar.org The synthesis of diethyl alpha-benzyl-aminobenzyl-phosphonate can be efficiently achieved by exposing a mixture of benzaldehyde, benzylamine, and diethyl phosphite to microwave irradiation, often under solvent-free and catalyst-free conditions. nih.gov

Table 3: Microwave-Assisted Synthesis of Diethyl alpha-Benzyl-aminobenzyl-phosphonate

| Entry | Aldehyde | Amine | Phosphite | Catalyst | Solvent | Power (W) | Time (min) | Yield (%) |

| 1 | Benzaldehyde | Benzylamine | Diethyl phosphite | None | Neat | 150 | 10 | 90 |

| 2 | Benzaldehyde | Benzylamine | Diethyl phosphite | None | Ethanol | 100 | 15 | 88 |

Note: The data in this table is representative and based on published procedures for microwave-assisted Kabachnik-Fields reactions.

The Pudovik reaction involves the nucleophilic addition of a hydrophosphoryl compound, such as a dialkyl phosphite, to an imine. core.ac.uk This two-component reaction is a valuable alternative to the three-component Kabachnik-Fields reaction, particularly when the imine is stable and readily prepared. For the synthesis of this compound derivatives, the imine would be pre-formed from benzaldehyde and benzylamine. This pre-formed imine is then reacted with a dialkyl phosphite to yield the corresponding α-aminophosphonate. mdpi.com

The aza-Pudovik reaction, a variation of the Pudovik reaction, is a highly atom-economical method for the synthesis of α-aminophosphonates. mdpi.com The reaction of the imine derived from benzaldehyde and benzylamine with diethyl phosphite would proceed as follows:

Table 4: Synthesis of Diethyl alpha-Benzyl-aminobenzyl-phosphonate via Pudovik Reaction

| Entry | Imine | Phosphite | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | N-benzylidenebenzylamine | Diethyl phosphite | NaOEt | Ethanol | 25 | 2 | 85 |

| 2 | N-benzylidenebenzylamine | Diethyl phosphite | None | Neat | 80 | 4 | 75 |

Note: The data in this table is representative and based on general procedures for the Pudovik reaction.

The Michaelis-Arbuzov reaction is a fundamental method for the formation of carbon-phosphorus bonds, typically involving the reaction of a trialkyl phosphite with an alkyl halide to produce a phosphonate (B1237965). wikipedia.orgorganic-chemistry.org While not a direct method for the synthesis of α-aminophosphonates from an aldehyde and an amine, it can be a key step in a multi-step synthesis. For instance, an α-haloamine derivative could be synthesized first, which would then be reacted with a trialkyl phosphite in an Arbuzov-type reaction to form the desired α-aminophosphonate.

A plausible multi-step route to this compound could involve the initial formation of an α-hydroxy- or α-chloro- derivative of N-benzylaniline, followed by reaction with a phosphite. However, for the direct synthesis of α-aminophosphonates, the Kabachnik-Fields and Pudovik reactions are generally more efficient and convergent.

Kabachnik-Fields Reaction and its Mechanistic Variations

Indirect Synthetic Pathways and Functional Group Interconversions

Indirect routes to α-aminophosphonic acids often involve the initial synthesis of a phosphonate ester precursor, followed by strategic chemical modifications to unveil the final phosphonic acid. These functional group interconversions are essential for achieving the desired molecular architecture.

Hydrolysis of Phosphonate Esters to Yield Phosphonic Acids

The final step in many syntheses of α-aminophosphonic acids is the dealkylation of a phosphonate diester to the corresponding phosphonic acid. wikipedia.org This transformation is critical as the ester groups serve as protecting groups during the synthesis. nih.gov Two primary methods are widely employed for this hydrolysis: treatment with concentrated mineral acids and the use of silylating agents. nih.gov

Acid-catalyzed hydrolysis, typically using concentrated hydrochloric acid (HCl) at reflux, is a robust and common method. nih.govnih.gov The mechanism is believed to involve the protonation of the phosphoryl oxygen, which activates the phosphorus center for nucleophilic attack or facilitates the departure of an alkyl carbocation (SN1-type) or nucleophilic attack by a chloride ion on the alkyl group (SN2-type). nih.gov The predominant pathway depends on the stability of the potential carbocation and steric factors. nih.gov

A milder and highly efficient alternative is the McKenna method, which utilizes bromotrimethylsilane (B50905) (TMS-Br) followed by methanolysis or hydrolysis. nih.govbeilstein-journals.org This procedure is particularly useful for substrates that are sensitive to harsh acidic conditions. The reaction proceeds through the formation of a bis(trimethylsilyl) phosphonate intermediate, which is readily cleaved by a protic solvent like methanol (B129727) or water to yield the final phosphonic acid. beilstein-journals.org

Table 1: Comparison of Common Hydrolysis Methods for Phosphonate Esters

| Method | Reagents | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Acid Hydrolysis | Concentrated HCl (aq) | Reflux, 1-12 hours | Readily available reagents, effective for simple substrates | Harsh conditions, potential for side reactions with sensitive functional groups nih.gov |

| McKenna Reaction | 1. Bromotrimethylsilane (TMS-Br) 2. Methanol (MeOH) or Water | Anhydrous solvent (e.g., CH₂Cl₂), then addition of alcohol/water | Mild conditions, high yields, compatible with various functional groups | Reagents are moisture-sensitive, can sometimes cleave other sensitive esters nih.govbeilstein-journals.org | | Diphenyl Ester Cleavage | H₂/PtO₂ or HBr/Acetic Acid | Varies with reagent | Useful for specific precursor types | Limited to diphenyl phosphonate esters nih.gov |

Functionalization and Modification of Phosphonate Precursors

Once the core α-aminophosphonate structure is assembled, further modifications can be performed to introduce desired functionality. A common strategy involves the protection and subsequent functionalization of the nitrogen atom. For instance, α-aminophosphonate acetals can be treated with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. mdpi.com This reaction yields the corresponding N-tosylated α-aminophosphonates, which can be useful for subsequent synthetic manipulations or for altering the biological properties of the molecule. mdpi.com This approach allows for the introduction of a stable and well-defined substituent on the amino group, demonstrating the modularity of these synthetic pathways. mdpi.com

Ring-Opening Reactions of Heterocyclic Systems (e.g., 2H-Azirines)

A powerful indirect method for preparing α-aminophosphonic acid derivatives involves the ring-opening of phosphorylated 2H-azirines. nih.govnih.gov These three-membered heterocyclic systems serve as versatile intermediates. The synthesis proceeds via the nucleophilic addition of an O- or S-nucleophile to the C=N double bond of the 2H-azirine. nih.gov

This initial attack forms a transient, functionalized aziridine (B145994) intermediate. nih.govresearchgate.net The fate of this intermediate depends on the nature of the nucleophile. For example, the addition of simple aliphatic alcohols like methanol leads to a subsequent, site-selective ring-opening at the N–C3 bond, yielding α-aminophosphonate acetals. nih.govnih.gov However, using nucleophiles such as 2,2,2-trifluoroethanol (B45653) or various thiols can result in the formation of allylic α-aminophosphonates after the ring-opening step. nih.gov This methodology provides a regioselective route to highly functionalized α-aminophosphorus compounds that would be challenging to access through more direct methods. nih.govacs.org

Stereoselective Synthesis of Chiral α-Aminophosphonic Acid Derivatives

The biological activity of α-aminophosphonic acids is often dependent on their stereochemistry. mdpi.com Consequently, the development of stereoselective synthetic methods is of paramount importance for accessing enantiomerically pure compounds.

Diastereoselective Methodologies

Diastereoselective strategies typically involve the use of a chiral auxiliary to control the stereochemical outcome of a bond-forming reaction. This auxiliary is later removed to afford the desired enantiomerically enriched product.

One of the most established and effective diastereoselective methods for preparing chiral α-aminophosphonates is the nucleophilic addition of phosphites to chiral imines, a variant of the Pudovik reaction. nih.govnih.gov This approach relies on a chiral amine to introduce stereochemical bias.

The first synthesis of enantiomerically pure α-aminophosphonic acids using this strategy was reported by Gilmore and McBride in 1972. nih.gov In their seminal work, they condensed benzaldehyde with the chiral amine (S)-α-methylbenzylamine to form a chiral imine. The subsequent addition of diethyl phosphite to this imine resulted in the formation of two diastereomeric α-aminophosphonates with a diastereomeric ratio (d.r.) of 66:34. The diastereomers could then be separated, and the chiral auxiliary removed to yield the individual enantiomers of the target α-aminophosphonic acid. nih.gov

The level of diastereoselectivity is highly dependent on the structure of the aldehyde, the amine, and the reaction conditions. nih.gov For example, using an imine derived from cyclohexanecarboxaldehyde (B41370) instead of benzaldehyde improved the diastereomeric ratio to 83:17. nih.gov More recent studies have demonstrated that high diastereoselectivity can be achieved, with some reactions reporting diastereoisomeric excesses (d.e.) up to 95%. nih.gov This method provides a reliable and versatile route to chiral α-aminophosphonates, including those with structural motifs similar to this compound. nih.govnih.gov

Table 2: Diastereoselective Synthesis of α-Aminophosphonates via Chiral Imines

| Aldehyde | Chiral Amine | Phosphite Source | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Benzaldehyde | (S)-α-Methylbenzylamine | Diethyl phosphite | 66:34 | Not specified | nih.gov |

| Cyclohexanecarboxaldehyde | (S)-α-Methylbenzylamine | Diethyl phosphite | 83:17 | Not specified | nih.gov |

| 4-Hydroxybenzaldehyde | (S)-α-Methylbenzylamine | Sodium diethyl phosphite | >97:3 (95% d.e.) | 98 | nih.gov |

| Benzaldehyde | (R)-α-Methylbenzylamine | Dimethyl thiophosphite | 76:24 | 64 | nih.gov |

| Various Aldehydes | (S)-1-Phenylethylamine | Tris(trimethylsilyl) phosphite | 85:15 to 98:2 | 70-99 | nih.gov |

Aza-Darzens Reaction Applications

The Aza-Darzens reaction, a variation of the classic Darzens condensation, is a powerful tool for the synthesis of N-substituted aziridines, which can serve as precursors to α-aminophosphonic acids. organic-chemistry.orgwikipedia.org This reaction typically involves the condensation of an imine with an α-haloester enolate to form an aziridine-2-carboxylate. organic-chemistry.org The stereochemical outcome of the reaction can be controlled with high diastereoselectivity, particularly through the use of chiral auxiliaries on the imine nitrogen.

A notable application is the reaction of a preformed lithium α-bromoenolate with a sulfinimine. This approach leverages the chiral sulfinyl group to direct the nucleophilic attack, leading to the formation of the aziridine ring with a high degree of stereocontrol. organic-chemistry.org The resulting aziridine can then be elaborated into more complex structures. This methodology is particularly relevant for the synthesis of tetrasubstituted α-aminophosphonic acid derivatives, where the α-carbon is fully substituted, a structural motif that presents significant synthetic challenges. researchgate.net The reaction proceeds through a six-membered transition state, which accounts for the observed high diastereoselectivity. organic-chemistry.org

Enantioselective Methodologies

The biological importance of α-aminophosphonic acids is intrinsically linked to their stereochemistry, making enantioselective synthesis a primary focus of research. nih.gov Methodologies have been developed that utilize chiral catalysts, auxiliaries, or reagents to induce asymmetry and afford optically active products. nih.gov

Enantioselective Nucleophilic Additions with Chiral Phosphorus Reagents

One of the most effective strategies for the asymmetric synthesis of α-aminophosphonic acids is the diastereoselective hydrophosphonylation of imines, a variant of the Pudovik reaction. nih.govscispace.com This approach introduces the phosphonate group through the nucleophilic addition of a chiral phosphorus reagent to an achiral imine. The inherent chirality of the phosphorus nucleophile directs the formation of one diastereomer over the other. scispace.com

A prominent class of chiral phosphorus reagents used in this context are phosphites derived from chiral diols, such as (R,R)-α,α,α',α'-tetraphenyl-2,2-disubstituted-1,3-dioxolane-4,5-dimethanol (TADDOL). nih.govscispace.com These TADDOL-based phosphites have proven to be highly effective nucleophiles in the stereoselective synthesis of α-aminophosphonic acids. For instance, the reaction of an N-diphenylphosphinoyl aldimine with a (R,R)-TADDOL-derived phosphite in the presence of a Lewis acid like zinc ethoxide (ZnEt2) and N,N,N',N'-tetramethylethylenediamine (TMEDA) can afford the corresponding α-aminophosphonates with good yields and high diastereoselectivities. scispace.com The subsequent hydrolysis of the phosphonate and removal of the protecting groups yields the optically pure α-aminophosphonic acids. scispace.comrsc.org

| Substrate (Imine) | Chiral Reagent | Conditions | Yield | Diastereomeric Ratio (d.r.) |

|---|---|---|---|---|

| N-diphenylphosphinoyl aldimine | (R,R)-TADDOL-derived phosphite | ZnEt2, TMEDA, THF, -80°C | Good | High |

Strategies for the Generation of Stereogenic Quaternary Carbon Centers

The construction of stereogenic quaternary carbon centers, where the α-carbon atom is bonded to four different non-hydrogen substituents, is a formidable challenge in organic synthesis. rsc.org The synthesis of α-quaternary α-aminophosphonic acids requires precise control over the formation of a new carbon-carbon or carbon-heteroatom bond at the already sterically congested α-position.

One successful strategy involves the generation and rearrangement of microscopically configurationally stable α-aminobenzyllithiums. nih.gov In this method, an N-Boc-protected phosphoramidate (B1195095), derived from a chiral amine like 1-phenylethylamine, is metalated using a strong base such as s-butyllithium (sBuLi) in the presence of TMEDA. This generates a tertiary organolithium intermediate that is configurationally stable at low temperatures (-78°C). nih.gov This intermediate then undergoes a rearrangement, isomerizing to the corresponding α-aminophosphonate with retention of configuration at the carbon atom. Subsequent deprotection affords the desired α-aminophosphonic acid with excellent enantiomeric excess (97-99% ee). nih.gov This method has been successfully applied to a range of substrates, demonstrating its utility in accessing these complex chiral structures. nih.gov

| Starting Material | Key Intermediate | Method | Final Product | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| N-Boc-diethyl phosphoramidate (from chiral amine) | Configurationally stable α-aminobenzyllithium | Metalation (sBuLi/TMEDA) and Rearrangement | α-Aminophosphonic acid | 97-99% |

Other modern approaches, such as the asymmetric hydroformylation of suitably functionalized alkenes, are also being explored for the construction of chiral α-quaternary centers in amino acids, and these principles hold promise for adaptation to α-aminophosphonic acid targets. rsc.org

Advanced Analytical Techniques for Structural Elucidation and Purity Assessment of α Aminophosphonic Acids

Spectroscopic Characterization Techniques

Spectroscopy provides fundamental information about the molecular structure, bonding, and functional groups present in alpha-benzyl-aminobenzyl-phosphonic acid.

NMR spectroscopy is one of the most powerful tools for the structural elucidation of organic compounds. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the carbon-hydrogen framework and the chemical environment of the phosphorus atom.

¹H NMR: The proton NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms. For this compound, characteristic signals would be expected for the aromatic protons of the two benzyl (B1604629) rings, the methine proton (CH-P), the amine proton (NH), and the methylene protons of the benzyl group (CH₂-N). The coupling between the methine proton and the phosphorus atom (²JH,P) is a key diagnostic feature.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of distinct carbon environments in the molecule. Signals for the aromatic carbons, the benzylic methylene carbon, and the crucial alpha-carbon bonded to the phosphorus atom would be observed. The signal for the alpha-carbon is split into a doublet due to coupling with the phosphorus nucleus (¹JC,P), which is a definitive indicator of the C-P bond.

³¹P NMR: Phosphorus-31 NMR is particularly diagnostic for organophosphorus compounds. researchgate.net α-Aminophosphonic acids typically show a single resonance in the ³¹P NMR spectrum. researchgate.net The chemical shift provides insight into the oxidation state and coordination environment of the phosphorus atom. For this compound, a characteristic signal in the phosphonate (B1237965) region would confirm the presence of the phosphonic acid moiety. researchgate.net The chemical shift of α-aminophosphonates can be sensitive to pH. researchgate.net

| NMR Data for this compound (Expected Ranges) | |

| Nucleus | Expected Chemical Shift (δ, ppm) |

| ¹H | 7.20 - 7.50 |

| ¹H | ~4.0 - 4.5 |

| ¹H | ~3.8 - 4.2 |

| ¹H | Variable |

| ¹³C | 125 - 140 |

| ¹³C | ~50 - 60 |

| ¹³C | ~45 - 55 |

| ³¹P | 15 - 25 |

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands confirming its key structural features.

| Characteristic IR Absorption Bands | |

| Wavenumber (cm⁻¹) | Vibration Type |

| 3100 - 3000 | C-H Stretch |

| 3000 - 2850 | C-H Stretch |

| ~3300 | N-H Stretch |

| 2700 - 2500 | O-H Stretch |

| 1600 - 1450 | C=C Stretch |

| 1250 - 1150 | P=O Stretch |

| 1050 - 950 | P-O Stretch |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about conjugated systems. The presence of two phenyl rings in this compound would result in characteristic electronic transitions (π → π*) in the ultraviolet region, typically around 250-270 nm. rsc.org This technique is particularly useful for quantitative analysis due to the relationship between absorbance and concentration.

HRMS is an essential technique for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, it allows for the calculation of a unique molecular formula. For this compound (C₁₄H₁₆NO₃P), the exact mass can be precisely determined and compared to the theoretical value, confirming its identity. uni.lu The monoisotopic mass of this compound is 277.0868 Da. uni.lu

| Predicted HRMS Data for C₁₄H₁₆NO₃P Adducts uni.lu | |

| Adduct | Predicted m/z |

| [M+H]⁺ | 278.09408 |

| [M+Na]⁺ | 300.07602 |

| [M+NH₄]⁺ | 295.12062 |

| [M-H]⁻ | 276.07952 |

Chromatographic Separation and Quantitative Analysis

Chromatographic methods are indispensable for separating the target compound from impurities and, for chiral molecules, for resolving enantiomers.

HPLC is a cornerstone technique for the purity assessment and quantitative analysis of non-volatile organic compounds like α-aminophosphonic acids.

Reversed-Phase (RP) HPLC: This is the most common HPLC mode for purity analysis. A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol (B129727), often with a buffer). sielc.comresearchgate.netscirp.org Due to its aromatic rings and polar functional groups, this compound can be effectively separated from nonpolar and more polar impurities. A UV detector is typically used for quantification, leveraging the compound's UV absorbance. helixchrom.comaustinpublishinggroup.com

Chiral HPLC: this compound possesses a stereogenic center at the carbon atom bonded to the phenyl, amino, and phosphonic acid groups. Therefore, it exists as a pair of enantiomers. Separating these enantiomers is critical, as they may have different biological activities. This separation cannot be achieved on a standard reversed-phase column. nih.gov Chiral HPLC, which employs a chiral stationary phase (CSP), is required. nih.govsigmaaldrich.com CSPs, such as those based on derivatized cellulose, amylose, or cyclodextrins, create a chiral environment that allows for differential interaction with the two enantiomers, resulting in their separation into two distinct peaks. nih.govnih.gov By integrating the areas of these two peaks, the enantiomeric excess (% ee) of a sample can be accurately determined, which is a critical measure of its enantiomeric purity. sigmaaldrich.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis of Polar Compounds

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and highly sensitive technique for the analysis of polar compounds like α-aminophosphonic acids, even in complex matrices. nih.govjfda-online.com The inherent polarity and ionic nature of these molecules make direct analysis challenging, often requiring specialized chromatographic conditions and sample preparation. researchgate.net

Chromatographic Separation: Reversed-phase high-performance liquid chromatography (HPLC) is commonly employed for separation. However, due to the high polarity of α-aminophosphonic acids, retention on conventional C18 columns can be poor. To overcome this, hydrophilic interaction liquid chromatography (HILIC) or ion-exchange chromatography can be utilized. nih.govjfda-online.com Alternatively, mobile phase modifiers are used in reversed-phase setups to improve retention and peak shape.

Sample Preparation: Effective sample clean-up is crucial, especially for environmental or biological samples, to remove interfering matrix components like inorganic salts that can suppress the detector signal. ucc.edu.gh Solid-phase extraction (SPE) is a common technique for sample purification and concentration. For aminophosphonates, cation exchange resins are often recommended for sample purification. ucc.edu.gh

Mass Spectrometric Detection: Electrospray ionization (ESI) is the preferred ionization source for these polar, non-volatile compounds, often operated in negative ion mode. ucc.edu.gh Tandem mass spectrometry (MS/MS) provides exceptional selectivity and sensitivity through Multiple Reaction Monitoring (MRM). In this mode, a specific precursor ion (the protonated or deprotonated molecule) is selected and fragmented, and a characteristic product ion is monitored. This process allows for accurate quantification even at trace levels.

The fragmentation of α-aminophosphonates in the mass spectrometer provides key structural information. A common fragmentation pathway involves the neutral loss of the phosphite (B83602) group, leading to the formation of a corresponding iminium ion, which is often observed as the base peak in the spectrum. nih.gov This characteristic fragmentation is invaluable for structural confirmation.

Table 1: Example LC-MS/MS Parameters for Aminophosphonate Analysis

| Parameter | Setting |

| Chromatography | |

| Column | Reversed-Phase C18 or HILIC |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.2 - 0.5 mL/min |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Capillary Voltage | 3.5 kV |

| Capillary Temp. | 220 °C |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

| Example MRM Transitions | Precursor Ion (m/z) → Product Ion (m/z) |

| AMPA | 110 → 79 |

| Glyphosate | 168 → 63 |

Thin Layer Chromatography (TLC) for Reaction Progression Monitoring

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used to monitor the progress of organic syntheses, such as the Kabachnik-Fields reaction for preparing α-aminophosphonates. researchgate.net Its versatility and speed make it an ideal tool for qualitative analysis in a synthetic chemistry setting. researchgate.net

The process involves spotting a small amount of the reaction mixture onto a TLC plate coated with a stationary phase, typically silica (B1680970) gel. The plate is then placed in a sealed chamber with a suitable mobile phase (eluent). As the solvent moves up the plate by capillary action, it carries the components of the mixture at different rates depending on their polarity and affinity for the stationary phase. researchgate.net

By comparing the spots of the reaction mixture with those of the starting materials, chemists can visually assess the consumption of reactants and the formation of the desired product. The separation is quantified by the Retention Factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. A completed reaction is typically indicated by the disappearance of the starting material spots and the appearance of a new spot corresponding to the product. Visualization of the separated spots can be achieved under UV light if the compounds are UV-active, or by staining the plate with a chemical reagent such as potassium permanganate. researchgate.net

Table 2: Hypothetical TLC Monitoring of an α-Aminophosphonate Synthesis

| Compound | Rf Value (t=0h) | Rf Value (t=2h) | Rf Value (t=4h) |

| Starting Aldehyde | 0.85 | 0.85 | - |

| Starting Amine | 0.70 | 0.70 | - |

| Product (α-Aminophosphonate) | - | 0.45 | 0.45 |

Note: Rf values are dependent on the specific TLC plate and solvent system used.

Derivatization Strategies for Enhanced Detection and Analysis

Due to their high polarity, low volatility, and lack of strong chromophores, α-aminophosphonic acids can be difficult to analyze directly using chromatographic methods. researchgate.netcreative-proteomics.com Chemical derivatization is a strategy employed to modify the analyte to improve its chromatographic behavior and enhance its detectability. creative-proteomics.comtandfonline.com This can be done either before (pre-column) or after (post-column) chromatographic separation.

The two primary functional groups targeted for derivatization in α-aminophosphonic acids are the amino group and the phosphonic acid group.

Amino Group Derivatization: The secondary or primary amine is a common target for derivatization. 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) is one of the most widely used reagents for this purpose. researchgate.nettandfonline.com The FMOC group adds a large, non-polar, and highly UV-absorbent and fluorescent moiety to the molecule. This modification significantly improves retention in reversed-phase chromatography and drastically increases the sensitivity of UV and fluorescence detection. tandfonline.comacs.org

Phosphonic Acid Group Derivatization: The phosphonic acid moiety can also be derivatized, typically through esterification. Reagents such as triethyl orthoformate can be used to convert the polar phosphonic acid into a less polar diethyl ester. tandfonline.com Benzylation is another strategy to reduce polarity and enhance volatility, which is particularly useful for analysis by gas chromatography-mass spectrometry (GC-MS). osti.govnih.gov

These derivatization steps are crucial for developing robust and sensitive analytical methods, allowing for the accurate quantification of α-aminophosphonic acids in various matrices. acs.org

Table 3: Common Derivatization Reagents for α-Aminophosphonic Acids

| Reagent | Target Functional Group | Analytical Advantage |

| 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) | Amino | Enhanced UV and fluorescence detection, improved reversed-phase retention. researchgate.nettandfonline.com |

| Triethyl orthoformate | Phosphonic Acid | Increased hydrophobicity, formation of diethyl ester. tandfonline.com |

| Benzyl bromide / Benzyl trichloroacetimidates | Phosphonic Acid | Reduced polarity, increased volatility for GC analysis. osti.govnih.gov |

| N-trifluoroacetyl group | Amino | Forms N-trifluoroacetyl diethyl ester for analysis. tandfonline.com |

Computational and Theoretical Investigations of α Aminophosphonic Acids

Quantum Chemical Studies for Molecular Structure and Electronic Properties

Quantum chemical studies are pivotal in elucidating the fundamental characteristics of molecules at the atomic and electronic levels. For α-benzyl-aminobenzyl-phosphonic acid, these investigations would reveal crucial information about its three-dimensional structure, electronic charge distribution, and spectroscopic properties.

Density Functional Theory (DFT) Calculations for Geometry Optimization

Density Functional Theory (DFT) is a robust computational method used to predict the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For α-benzyl-aminobenzyl-phosphonic acid, DFT calculations, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-31G(d,p)), would be performed to determine bond lengths, bond angles, and dihedral angles.

These calculations would likely show the phosphorus atom at the center of a distorted tetrahedral geometry, bonded to a carbon atom, two hydroxyl groups, and an oxygen atom via a double bond. The central carbon atom would also exhibit a tetrahedral geometry, bonded to the phosphorus atom, a hydrogen atom, a phenyl group, and a benzylamino group. The optimization process seeks the lowest energy conformation of the molecule, providing a foundational model for understanding its interactions and reactivity.

Table 1: Predicted Optimized Geometrical Parameters for α-Benzyl-aminobenzyl-phosphonic Acid (Illustrative)

| Parameter | Predicted Value |

|---|---|

| P-C Bond Length | ~1.85 Å |

| P=O Bond Length | ~1.50 Å |

| P-OH Bond Length | ~1.55 Å |

| C-N Bond Length | ~1.47 Å |

| C-Phenyl Bond Length | ~1.52 Å |

| P-C-N Bond Angle | ~109.5° |

| O=P-C Bond Angle | ~112.0° |

Note: These are hypothetical values based on typical bond lengths and angles for similar compounds and would require specific DFT calculations for α-benzyl-aminobenzyl-phosphonic acid for verification.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Related Quantum Chemical Parameters

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability.

For α-benzyl-aminobenzyl-phosphonic acid, the HOMO is expected to be localized primarily on the benzylamino and phenyl groups, which are electron-rich moieties. The LUMO, conversely, is likely to be distributed over the phosphonic acid group, particularly the P=O bond, which can act as an electron acceptor. A smaller HOMO-LUMO gap would suggest higher reactivity.

From the HOMO and LUMO energies, various quantum chemical parameters can be derived to further quantify the molecule's reactivity:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The tendency to attract electrons ( (I+A)/2 ).

Chemical Hardness (η): A measure of resistance to change in electron distribution ( (I-A)/2 ).

Chemical Softness (S): The reciprocal of chemical hardness ( 1/η ).

Electrophilicity Index (ω): A measure of the energy lowering upon accepting electrons ( χ²/2η ).

Table 2: Hypothetical Quantum Chemical Parameters for α-Benzyl-aminobenzyl-phosphonic Acid

| Parameter | Definition | Predicted Trend |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Relatively high due to electron-donating groups |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relatively low due to the phosphonic acid group |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Moderate, indicating reasonable stability |

| Ionization Potential (I) | -EHOMO | Moderate |

| Electron Affinity (A) | -ELUMO | Moderate |

| Electronegativity (χ) | (I+A)/2 | Moderate |

| Chemical Hardness (η) | (I-A)/2 | Moderate |

Note: The actual values would be dependent on the specific computational method and basis set used.

Vibrational Frequency Analysis and Correlation with Experimental Spectra

Vibrational frequency analysis, performed computationally, can predict the infrared (IR) and Raman spectra of a molecule. By calculating the second derivatives of the energy with respect to the atomic coordinates, the vibrational modes and their corresponding frequencies can be determined.

For α-benzyl-aminobenzyl-phosphonic acid, the calculated vibrational spectrum would be expected to show characteristic peaks corresponding to:

O-H stretching of the phosphonic acid group (broad band around 3000-3400 cm⁻¹).

N-H stretching of the amino group (around 3300-3500 cm⁻¹).

C-H stretching of the aromatic rings and the alkyl chain (around 2800-3100 cm⁻¹).

P=O stretching (strong absorption around 1200-1300 cm⁻¹).

P-O stretching (around 900-1100 cm⁻¹).

C-N stretching (around 1000-1200 cm⁻¹).

Aromatic C=C stretching (around 1450-1600 cm⁻¹).

These theoretical spectra can be compared with experimentally obtained FT-IR and Raman spectra to confirm the molecular structure and the accuracy of the computational model. Scaling factors are often applied to the calculated frequencies to better match the experimental data, accounting for anharmonicity and other limitations of the theoretical model.

Conformational Analysis and Energy Landscapes

Molecules with rotatable bonds, such as α-benzyl-aminobenzyl-phosphonic acid, can exist in multiple spatial arrangements called conformers. Conformational analysis aims to identify the most stable conformers and understand the energy barriers between them.

Identification of Stable Conformers in Gas Phase and Solution

By systematically rotating the single bonds in α-benzyl-aminobenzyl-phosphonic acid (e.g., the C-C, C-N, and P-C bonds), a potential energy surface can be generated. The minima on this surface correspond to stable conformers. These calculations can be performed for the molecule in the gas phase and in different solvents to account for the influence of the surrounding medium. The relative energies of the conformers determine their population at a given temperature. It is expected that the most stable conformers will be those that minimize steric hindrance between the bulky benzyl (B1604629) and phenyl groups and allow for favorable intramolecular interactions, such as hydrogen bonding involving the phosphonic acid and amino groups.

Free Energy Profiles for Tautomerization Processes

α-Aminophosphonic acids can exist in different tautomeric forms, including a neutral form and a zwitterionic form where the acidic proton from the phosphonic acid group is transferred to the basic amino group. Computational studies can map the free energy profile of this tautomerization process. This involves identifying the transition state structure connecting the two tautomers and calculating the activation energy barrier.

The relative stability of the neutral and zwitterionic forms can be highly dependent on the environment. In the gas phase, the neutral form is often more stable. However, in polar solvents like water, the zwitterionic form is typically favored due to better solvation of the charged groups. Understanding the tautomeric equilibrium is crucial as it can significantly influence the molecule's biological activity and chemical properties.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

Molecular Dynamics and Solvent Effect Modeling

Computational studies of α-benzyl-aminobenzyl-phosphonic acid and related α-aminophosphonic acids utilize molecular dynamics (MD) simulations and various solvent models to understand their conformational dynamics, solvation thermodynamics, and interactions with the surrounding environment. These investigations are crucial for rationalizing the compound's behavior in different media and for designing analogs with specific properties.

Application of Continuum and Discrete-Continuum Solvent Models

The accurate representation of solvent effects is paramount in computational studies of charged or highly polar molecules like α-aminophosphonic acids. Both continuum and discrete-continuum models are employed to capture the influence of the solvent on the solute's structure and energetics.

Continuum models , such as the Polarizable Continuum Model (PCM) and the Conductor-like Screening Model (COSMO), treat the solvent as a continuous medium with a specific dielectric constant. These models are computationally efficient and effective for calculating properties like solvation free energies and pKa values. For α-aminophosphonic acids, these models can predict the relative stability of different protonation states (cationic, zwitterionic, anionic) in aqueous solution.

Discrete-continuum models , also known as explicit solvation shell models or cluster-continuum models, offer a more detailed picture by treating the first solvation shell with explicit solvent molecules while the bulk solvent is represented as a continuum. This approach is particularly useful for systems where specific solute-solvent interactions, such as hydrogen bonding, play a dominant role. For α-benzyl-aminobenzyl-phosphonic acid, this hybrid approach can provide a more accurate description of the local solvent structure around the phosphonic acid and amino moieties.

The choice of model depends on the specific property being investigated and the desired balance between accuracy and computational cost. The following table summarizes some solvent models and their applications in the study of aminophosphonic acids.

| Solvent Model | Description | Typical Applications for α-Aminophosphonic Acids |

| PCM (Polarizable Continuum Model) | Solute is placed in a cavity within a dielectric continuum representing the solvent. | Calculation of solvation free energies, pKa prediction. |

| COSMO (Conductor-like Screening Model) | Similar to PCM, but the dielectric is treated as a conductor, simplifying calculations. | Solvation energies, prediction of partitioning coefficients. |

| SMx (Solvation Model x) | A class of continuum models parameterized to reproduce experimental solvation free energies. | High-accuracy solvation free energy calculations. |

| Explicit Solvent Models (e.g., TIP3P, SPC/E for water) | Solvent is represented by individual molecules, capturing specific interactions. Used in MD simulations. | Studying conformational dynamics, residence times of solvent molecules. |

| Discrete-Continuum Models | A combination of explicit solvent molecules for the first solvation shell and a continuum for the bulk. | Accurate pKa calculations, detailed analysis of local solvation structure. |

Investigation of Hydrogen Bonding Interactions in Aqueous and Non-Aqueous Media

The phosphonic acid and secondary amine groups of α-benzyl-aminobenzyl-phosphonic acid are key players in forming hydrogen bonds, which significantly influence its properties and interactions.

In aqueous media , the phosphonic acid group, with its P=O acceptor and P-OH donors, can engage in multiple hydrogen bonds with water molecules. The secondary amine can also act as both a hydrogen bond donor and acceptor. In its zwitterionic form, the protonated amine (-NH2+) is a strong hydrogen bond donor, while the phosphonate (B1237965) group (-PO3H-) has both donor and acceptor sites. These extensive hydrogen bonding networks with water are responsible for the aqueous solubility of many aminophosphonic acids. Molecular dynamics simulations can reveal the structure and dynamics of these hydration shells, including the average number of hydrogen bonds and the residence times of water molecules.

In non-aqueous media , the nature of hydrogen bonding changes depending on the solvent's properties. In aprotic, nonpolar solvents, intermolecular hydrogen bonding between molecules of α-benzyl-aminobenzyl-phosphonic acid can lead to the formation of dimers or larger aggregates. In protic or polar aprotic solvents, the compound will form hydrogen bonds with the solvent molecules, competing with self-association. The strength and geometry of these hydrogen bonds can be investigated using quantum chemical calculations on solute-solvent clusters.

The ability of the phosphonic acid moiety to act as a "dual function" hydrogen bond donor and acceptor contributes to the formation of robust supramolecular structures. researchgate.net The interplay between intramolecular and intermolecular hydrogen bonding also dictates the preferred conformation of the molecule in different environments.

Molecular Docking and Ligand-Receptor Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For α-benzyl-aminobenzyl-phosphonic acid and its analogs, docking studies are instrumental in understanding their interactions with biological targets, typically enzymes, and in guiding the design of more potent and selective inhibitors.

Prediction of Binding Modes and Affinities with Biological Targets

α-Aminophosphonic acids are well-established as "bio-isosteres" of α-amino acids and are particularly effective as mimics of the tetrahedral transition state of peptide bond hydrolysis. researchgate.netresearchgate.net This makes them potent inhibitors of various enzymes, including proteases and phosphatases.

A notable example is the investigation of α-benzyl-aminobenzyl-phosphonic acid as an inhibitor of human prostatic acid phosphatase (PAP). nih.govnih.gov Molecular docking studies have been employed to elucidate the binding mode of this compound within the active site of PAP. These studies revealed that the enhanced potency of α-benzyl-aminobenzyl-phosphonic acid compared to simpler analogs is due to a combination of favorable interactions:

Interaction with the phosphate binding region: The phosphonic acid moiety forms key interactions, likely hydrogen bonds and electrostatic interactions, with active site residues that normally bind the phosphate group of the natural substrate.

Hydrophobic interactions: The two benzyl groups can occupy hydrophobic pockets within the active site, contributing significantly to the binding affinity.

Internal salt bridge: The formation of an internal salt bridge between the protonated amine and the phosphonate group can pre-organize the molecule into a rigid conformation that is favorable for binding. nih.gov

Docking simulations can also explain the stereoselectivity of enzyme inhibition. For instance, studies have shown that the (R)-enantiomer of α-(N-benzylamino)benzylphosphonic acid has a higher affinity for prostatic acid phosphatase than the (S)-enantiomer. nih.gov Docking models can rationalize this by showing a more favorable fit and a greater number of stabilizing interactions for the (R)-isomer in the enzyme's active site. nih.gov

The predicted binding affinity, often expressed as a docking score or an estimated binding free energy (ΔGbind), allows for the ranking of different potential inhibitors. While these scores are approximations, they are valuable for prioritizing compounds for synthesis and experimental testing. The following table provides hypothetical binding energy contributions for different moieties of α-benzyl-aminobenzyl-phosphonic acid within an enzyme active site, as might be derived from a docking study.

| Molecular Moiety | Potential Interactions | Hypothetical Contribution to Binding Energy (kcal/mol) |

| Phosphonic Acid | Electrostatic, Hydrogen Bonding with active site residues (e.g., Arginine, Histidine) | -5 to -8 |

| α-Phenyl Group | Hydrophobic interactions, π-π stacking with aromatic residues (e.g., Phenylalanine, Tyrosine) | -2 to -4 |

| Benzylamino Group | Hydrophobic interactions, potential for hydrogen bonding | -2 to -4 |

| α-Amino Group (protonated) | Electrostatic, Hydrogen Bonding, Internal Salt Bridge Formation | -1 to -3 |

These computational predictions are crucial for the structure-activity relationship (SAR) studies of α-aminophosphonic acid inhibitors and for the rational design of new therapeutic agents.

Biological Activity and Mechanistic Insights of α Aminophosphonic Acid Derivatives Excluding Clinical Human Trials

Enzyme Inhibition Mechanisms and Specific Enzyme Targets

The tetrahedral geometry of the phosphonic acid group in α-aminophosphonic acids is believed to mimic the transition state of peptide bond hydrolysis, making them effective inhibitors of enzymes involved in peptide metabolism. nih.gov This structural feature is central to their biological activity.

Inhibition of Proteases and Phosphatases

The inhibitory potential of α-aminophosphonic acid derivatives extends to proteases and phosphatases. Their structural similarity to peptide transition states allows them to bind to the active sites of these enzymes, thereby blocking their catalytic function. creative-proteomics.com

Specifically, α-Benzyl-aminobenzyl-phosphonic acid has been identified as a highly potent inhibitor of human prostatic acid phosphatase (PAP), a phosphatase enzyme. nih.gov Research has demonstrated that this compound exhibits a 3500-fold improvement in potency compared to its carbon analogue. nih.gov The enhanced potency is attributed to a combination of favorable interactions within the enzyme's active site, including engagement with the phosphate-binding region and hydrophobic interactions from the benzylamino and phenylphosphonic acid moieties. Furthermore, an internal salt bridge between the phosphonate (B1237965) and the α-amino group is thought to create a rigid conformation that is optimal for binding. nih.gov The stereochemistry of the compound also plays a crucial role, with the (R)-enantiomer of α-(N-benzylamino)benzylphosphonic acid showing a higher affinity for the enzyme than the (S)-enantiomer. nih.gov

Detailed inhibitory data for α-Benzyl-aminobenzyl-phosphonic acid against prostatic acid phosphatase is presented below:

| Compound | Target Enzyme | IC50 Value |

| α-Benzyl-aminobenzyl-phosphonic acid | Human Prostatic Acid Phosphatase | 4 nM nih.gov |

Antagonistic Effects on Enzymes Involved in Amino Acid Metabolism

While the broader class of α-aminophosphonic acids is known to interfere with enzymes of amino acid metabolism due to their structural analogy to natural amino acids, specific data on the antagonistic effects of α-Benzyl-aminobenzyl-phosphonic acid on these enzymes are not extensively detailed in the available literature.

Inhibition of Specific Enzymes (e.g., Renin, HIV Protease, Glutamine Synthetase, Alanine (B10760859) Racemase, Leucine (B10760876) Aminopeptidase)

The potential of α-aminophosphonic acid derivatives as inhibitors of various specific enzymes has been a subject of investigation. There are general reports suggesting that derivatives within this class show inhibitory activity against enzymes like renin and HIV protease. nih.gov However, specific inhibitory data and detailed mechanistic studies for α-Benzyl-aminobenzyl-phosphonic acid against renin, HIV protease, glutamine synthetase, alanine racemase, and leucine aminopeptidase (B13392206) are not prominently available in the reviewed scientific literature.

In Vitro Cell-Based Biological Response Studies

The potential of α-aminophosphonic acid derivatives as anticancer agents has been explored through in vitro studies on various cancer cell lines.

Antiproliferative and Cytotoxic Effects on Select Cancer Cell Lines (e.g., Leukemia, Lung Adenocarcinoma, Breast Adenocarcinoma, Prostatic Carcinoma)

Studies on a range of α-aminophosphonic acid derivatives have demonstrated their antiproliferative and cytotoxic effects against several cancer cell lines. For instance, a study evaluating a series of N-acyl and N-phosphinoylmethyl derivatives of α-aminophosphonates reported significant cytostatic effects on human breast adenocarcinoma, prostate adenocarcinoma, lung carcinoma (Ebc-1), and epidermoid carcinoma (A431) cells. nih.gov

While direct and comprehensive studies detailing the cytotoxic effects of α-Benzyl-aminobenzyl-phosphonic acid on a broad panel of the specified cancer cell lines (leukemia, lung adenocarcinoma, breast adenocarcinoma, and prostatic carcinoma) are limited, research on closely related compounds provides valuable insights. One study investigated the cytotoxic activity of various α-aminophosphonic derivatives, including a phosphinoylmethyl-aminophosphonate derivative, on breast adenocarcinoma (MDA-MB-231) and prostatic carcinoma (PC-3) cell lines. The IC50 values for this related compound were determined, indicating a significant cytostatic effect. nih.gov

The following table summarizes the cytotoxic data for a related phosphinoylmethyl-aminophosphonate derivative:

| Compound | Cell Line | Cancer Type | IC50 Value |

| Phosphinoylmethyl-aminophosphonate 2e | MDA-MB-231 | Breast Adenocarcinoma | 55.1 µM nih.gov |

| Phosphinoylmethyl-aminophosphonate 2e | PC-3 | Prostatic Carcinoma | 29.4 µM nih.gov |

It is important to note that these values are for a related derivative and not for α-Benzyl-aminobenzyl-phosphonic acid itself. Further research is required to establish the specific antiproliferative and cytotoxic profile of α-Benzyl-aminobenzyl-phosphonic acid against a comprehensive panel of cancer cell lines.

Investigation of Induced Apoptotic Pathways (e.g., Caspase Activation)

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating cancerous cells. A key hallmark of apoptosis is the activation of a cascade of enzymes known as caspases, which are responsible for the execution of cell death. researchgate.netnih.gov The induction of apoptosis is a primary goal of many anticancer therapies.

While the introduction of trifluoromethyl groups into the arylamino group of some α-aminophosphonate derivatives has been shown to increase their apoptosis-inducing properties, specific studies investigating the apoptotic pathways induced by α-Benzyl-aminobenzyl-phosphonic acid, including the activation of caspases, are not available in the current body of scientific literature. Therefore, the precise mechanisms by which this compound might induce cell death, and whether it involves caspase activation, remain to be elucidated.

Insufficient Information Available for alpha-Benzyl-aminobenzyl-phosphonic acid

Following a comprehensive review of publicly available scientific literature, it has been determined that there is insufficient specific data to generate a detailed article on the biological activity and mechanistic insights of this compound according to the requested outline.

While broader searches on related compound classes, such as α-aminophosphonic acid derivatives, show that some members of this family exhibit various biological activities, the user's explicit instruction to focus solely on this compound prevents the inclusion of such data. The available information on this compound itself is largely limited to its chemical structure and basic identifiers in chemical databases.

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article that adheres to the specified detailed outline based on the currently accessible information. The lack of dedicated research on the biological properties of this specific compound means that any attempt to create the requested content would fall outside the scope of established scientific findings.

Advanced Applications in Chemical Biology, Material Science, and Environmental Science

Design and Synthesis of Hybrid Biomolecules and Peptide Mimics

The phosphonic acid group in α-benzyl-aminobenzyl-phosphonic acid is a bioisostere of the carboxylic acid group found in natural amino acids. This substitution offers significant advantages, most notably increased resistance to enzymatic degradation by peptidases, making it a cornerstone for designing robust peptide mimics with enhanced therapeutic potential.

Incorporation into Peptide Surrogates and Peptidomimetics

Peptidomimetics are compounds that mimic the structure and function of natural peptides but possess improved properties such as stability and bioavailability. α-Aminophosphonates, including α-benzyl-aminobenzyl-phosphonic acid, are considered structural analogs of α-amino acids and are crucial in creating these mimics. frontiersin.orgfrontiersin.org When incorporated into a peptide chain, the phosphonic acid group can replace a carboxylic acid, or the entire aminophosphonic acid unit can act as a surrogate for a dipeptide segment. This creates a "phosphonopeptide," a peptide mimetic where a stable phosphonate (B1237965) or phosphonamidate bond replaces a labile peptide bond. frontiersin.org

The key advantage of this incorporation is the tetrahedral geometry of the phosphonate group, which can mimic the transition state of peptide bond hydrolysis. This feature makes phosphonopeptides potent inhibitors of enzymes like metalloproteases, which are involved in various pathological states. frontiersin.org The synthesis of these surrogates can be achieved through methods like the Kabachnik–Fields condensation or the aza-Pudovik reaction, which allow for the creation of diverse α-aminophosphonate structures. nih.gov

Development of Phosphono-Peptidic Building Blocks

The successful synthesis of complex phosphonopeptides relies on the availability of versatile phosphono-peptidic building blocks. α-Benzyl-aminobenzyl-phosphonic acid and its derivatives serve as such foundational units. These building blocks are designed to be readily incorporated into peptide chains using standard solid-phase or solution-phase synthesis techniques.

Researchers have developed various synthetic strategies to produce these building blocks. The primary methods for forming the core α-aminophosphonate structure are the three-component Kabachnik-Fields condensation (reacting an aldehyde, an amine, and a phosphite) and the aza-Pudovik reaction (the addition of a phosphite (B83602) to an imine). nih.govresearchgate.net These methods provide a high level of structural diversity, enabling the creation of a wide array of building blocks for constructing novel peptidomimetics. frontiersin.org

| Synthetic Method | Reactants | Key Feature | Reference |

|---|---|---|---|

| Kabachnik-Fields Condensation | Aldehyde (e.g., Benzaldehyde), Amine (e.g., Benzylamine), Dialkyl Phosphite | One-pot, three-component reaction. | nih.gov |

| Aza-Pudovik Reaction | Pre-formed Imine, Dialkyl Phosphite | Two-step approach; addition of P-reagent to the C=N bond. | nih.gov |

Development of Functional Materials

The phosphonic acid group is not only significant for its biological mimicry but also for its chemical reactivity and ability to interact with surfaces and self-assemble, making it a valuable component in material science.

Fabrication of Supramolecular Assemblies and Organic Materials with Specific Properties (e.g., Proton Conduction)

Organic phosphonic acids can self-organize through strong hydrogen bonds to form well-ordered supramolecular assemblies. nih.gov These assemblies can create distinct ionic channels within the material. This architecture is particularly promising for the development of proton-conducting materials for applications such as fuel cell membranes. researchgate.netnih.gov

In these systems, the P–OH groups of the phosphonic acid molecules form an extensive hydrogen-bond network. This network provides a pathway for protons to "hop" from one phosphonic acid group to the next, facilitating efficient proton conduction, often without the need for water as a medium. nih.gov While specific studies on α-benzyl-aminobenzyl-phosphonic acid are not prevalent, the fundamental principle applies to organic molecules containing phosphonic acid moieties. The self-assembly process can lead to the formation of molecular wires with unidirectional ionic channels, where the organic parts of the molecule (like the benzyl (B1604629) groups) form an outer shell. nih.gov

| Material Type | Conducting Mechanism | Key Functional Group | Potential Application |

|---|---|---|---|

| Phosphoric acid doped Polybenzimidazole (PBI) | Proton hopping along acid-base pairs and H-bond network | Phosphoric Acid | High-temperature fuel cells |

| Self-assembled Organic Phosphonic Acids | Proton hopping through ionic channels formed by H-bonds | Phosphonic Acid (-PO(OH)₂) | Anhydrous proton exchange membranes |

| PBI/Zirconium Phosphate Composite | Combined hopping and diffusion within the composite matrix | Phosphonic/Phosphoric Acid | Enhanced conductivity fuel cells |

Surface Functionalization for Biosensing and Interfacial Studies

Effective biosensors rely on the stable immobilization of biological recognition elements (like enzymes or antibodies) onto a sensor surface. ontosight.ai Phosphonic acids are excellent candidates for surface functionalization because they can form strong, stable, covalent bonds with a variety of metal oxide surfaces, including silica (B1680970) (glass), silicon nitride, and titanium dioxide. nih.gov

The phosphonic acid group of a molecule like α-benzyl-aminobenzyl-phosphonic acid can be used to anchor it to the sensor substrate, creating an organized monolayer. The other end of the molecule, containing the amino and benzyl groups, can then be used to attach bioreceptors. This robust surface chemistry provides a stable and well-oriented platform for biomolecular recognition, which is critical for achieving high sensitivity and selectivity in biosensors. ontosight.ainih.gov This approach offers an alternative to more common methods like silanization and can lead to highly reproducible and stable sensor formats. nih.govnih.gov

Role as Phosphoantigens in Immunological Research

A specialized subset of human T cells, known as Vγ9Vδ2 T cells, plays a role in immune surveillance against infections and tumors. Unlike conventional T cells that recognize peptide antigens, Vγ9Vδ2 T cells are activated by small, non-peptidic phosphorylated molecules called phosphoantigens. frontiersin.orgmdpi.com

These phosphoantigens are typically intermediates of metabolic pathways, such as isopentenyl pyrophosphate (IPP), which can accumulate in cancer cells or pathogen-infected cells. mdpi.comnih.gov Research has shown that synthetic analogs, including molecules with pyrophosphate or phosphonic acid groups, can also act as potent activators of these T cells. Some phosphonic acids have been identified as activators of Vγ9Vδ2 T cells, suggesting a potential immunological role for compounds like α-benzyl-aminobenzyl-phosphonic acid. The activation process involves the phosphoantigen binding to the intracellular domain of a protein called butyrophilin 3A1 (BTN3A1), which then signals to the Vγ9Vδ2 T cell receptor. nih.govmdpi.com This makes small molecule phosphoantigen mimics an area of interest for developing novel immunotherapies. nih.gov

Chelation and Coordination Chemistry with Metal Ions

The phosphonic acid moiety is a powerful chelating agent, capable of forming stable complexes with a wide variety of metal ions. researchgate.netkakhia.org This chelating ability is a cornerstone of its function in various applications, from environmental remediation to the formation of complex materials. The nitrogen atom of the amino group can also participate in coordination, enhancing the stability and modifying the geometry of the resulting metal complexes. Organophosphorus compounds, particularly α-aminophosphonates, have been extensively researched for their outstanding coordination properties with metal ions. nih.gov

The strong affinity of the phosphonate group for metal cations makes alpha-benzyl-aminobenzyl-phosphonic acid and related compounds effective agents for metal sequestration. This property is crucial for environmental remediation, particularly in the treatment of water contaminated with heavy or radioactive metals. beilstein-journals.org

Research into phosphonic acid-based chelators has demonstrated their efficacy in selectively extracting lanthanides from aqueous solutions and in nuclear waste treatment. beilstein-journals.org The mechanism involves the formation of stable, soluble complexes with the target metal ions, which facilitates their removal from the contaminated medium. While specific studies on this compound are not prevalent, the known capabilities of the α-aminophosphonate functional group suggest its potential for similar applications in purifying water and sequestering toxic metal ions. nih.gov The general process of using such chelating agents in soil remediation involves applying them to contaminated soil, where they form complexes with heavy metals, thereby reducing the metals' bioavailability and ecotoxicity. aloki.hu

Phosphonic acids are widely utilized as organic linkers in the synthesis of metal-organic frameworks (MOFs) and other coordination polymers. researchgate.net The phosphonate group can coordinate to metal centers in various modes, leading to the formation of robust, porous structures with high surface areas. These materials have applications in gas storage, catalysis, and separation.

The structure of this compound, with its rigid phenyl groups and strong phosphonate binding site, makes it a suitable candidate for designing novel MOFs. The initial reports on metal phosphonates, dating back to the late 1970s, explored the coordination chemistry between metal ions like Zr⁴⁺ and various aryl phosphonic acids. researchgate.net This foundational work has led to the development of a vast array of phosphonate-based MOFs. The incorporation of a linker like this compound could introduce specific functionalities into the framework, potentially leading to materials with tailored properties for targeted applications.

Industrial and Agricultural Applications

Beyond its chelation properties, the compound's surface activity and chemical stability are leveraged in demanding industrial environments.

Alpha-aminophosphonates have been identified as effective corrosion inhibitors for metals and alloys, particularly for carbon steel in acidic environments. nih.gov The inhibition mechanism relies on the adsorption of the molecule onto the metal surface, forming a protective barrier that shields the metal from the corrosive medium. mdpi.com

The key features of this compound that contribute to this function are:

Heteroatom Coordination: The oxygen, nitrogen, and phosphorus atoms possess lone pairs of electrons that can form coordinate bonds with vacant d-orbitals of iron atoms on the steel surface. nih.gov

Adsorption Film: This strong adsorption leads to the formation of a stable, protective film that blocks the active sites for corrosion. mdpi.com

Pi-Electron Interaction: The π-electrons of the two benzyl rings can also interact with the metal surface, further strengthening the adsorption and increasing the surface coverage of the inhibitor.

Studies on similar phosphonate derivatives show that their adsorption on steel surfaces often follows the Langmuir adsorption isotherm model, indicating the formation of a monolayer film. nih.govresearchgate.netjmaterenvironsci.com These inhibitors can act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. nih.govjmaterenvironsci.com The effectiveness of phosphonates as corrosion inhibitors is well-documented, with their stability, low toxicity, and activity in aqueous conditions making them highly valuable. nih.gov

Table 1: Corrosion Inhibition Efficiency of Related Phosphonate Compounds on Steel This table presents data from studies on compounds structurally related to this compound, demonstrating the general efficacy of the phosphonate functional group in corrosion inhibition.

| Inhibitor Compound | Metal | Corrosive Medium | Max. Inhibition Efficiency (%) | Source(s) |

| An α-aminophosphonate (α-AP) | Carbon Steel | 1 M H₂SO₄ | 95.7 | nih.gov |

| An α-aminophosphonate (α-AP) | Carbon Steel | 1 M HCl | 92.4 | nih.gov |

| Sodium methyl (11-methacryloyloxyundecyl) phosphonate | Steel | 1 M HCl | 90 | tandfonline.com |

| Sodium methyldodecylphosphonate | Mild Steel | 1 M H₂SO₄ | 73.9 | jmaterenvironsci.com |

| Dihydroxy benzyl phosphonic acid (DPA) | Stainless Steel N304 | 0.5 M H₂SO₄ | Varies with concentration and time | researchgate.net |

The ability of this compound to chelate metal ions is directly applicable to water decontamination systems. By forming stable complexes with dissolved toxic heavy metal ions such as lead, cadmium, and mercury, it can prevent them from participating in harmful environmental and biological reactions. nih.govbeilstein-journals.org

In practical applications, phosphonate-based compounds can be incorporated into filtration media or used as chemical additives in water treatment plants. The sequestering action effectively removes the metallic pollutants from the water. This application is an extension of the principles of metal sequestration, focusing on engineered systems designed for large-scale water purification. The use of organophosphorus compounds, including α-aminophosphonates, for water purification and metal extraction is a recognized area of research due to their potent coordination capabilities. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.